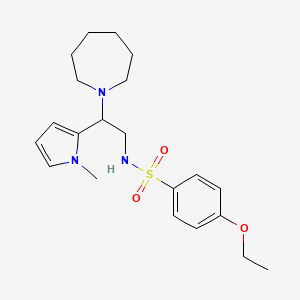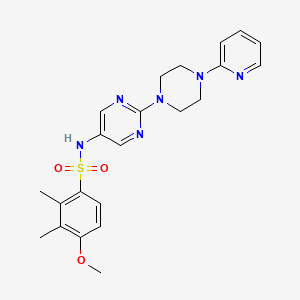
N-((1-nicotinoylpiperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
1. Synthesis and Characterization of Analogous Compounds
- A study on the synthesis of 2-phenyl-4,5-substituted oxazoles by copper-catalyzed intramolecular cyclization highlights methods to introduce functional groups such as esters and carboxamides, which could be relevant for similar compounds (S. V. Kumar et al., 2012).
- Research on the synthesis of biphenyl benzothiazole-2-carboxamide derivatives and their diuretic activity suggests potential pharmaceutical applications for structurally related compounds (M. Yar & Zaheen Hasan Ansari, 2009).
2. Biosynthesis and Metabolic Pathways
- An older study detailing the biosynthesis of N1-methyl-4-pyridone-3-carboxamide, a metabolite of nicotinic acid and nicotinamide, could provide context on metabolic pathways relevant to similar nicotinamide derivatives (G. Quinn & P. Greengard, 1966).
3. Chemical Properties and Potential Applications
- The synthesis of metal (II) complexes with oxygen, nitrogen, and oxygen (ONO) donor Schiff base ligand derived from thiazole, similar in structure to the compound , suggests potential applications in antimicrobial activity and DNA cleavage studies (G. Nagesh & B. Mruthyunjayaswamy, 2015).
- Research on the correlation between niacin equivalent intake and urinary excretion of its metabolites, including N'-methyl-4-pyridone-3-carboxamide, could provide insights into the metabolic fate of similar compounds (K. Shibata & H. Matsuo, 1989).
Safety and Hazards
properties
IUPAC Name |
2-phenyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c27-20(19-15-29-21(25-19)17-5-2-1-3-6-17)24-13-16-8-11-26(12-9-16)22(28)18-7-4-10-23-14-18/h1-7,10,14-16H,8-9,11-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIAETLZJJHZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2782138.png)
amine hydrochloride](/img/structure/B2782139.png)

![3-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2782141.png)

![4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2782143.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2782146.png)